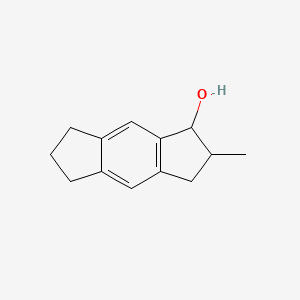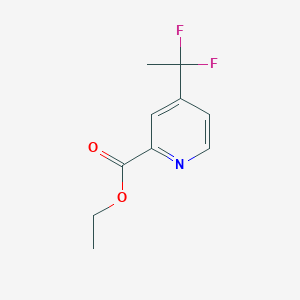
2,6-Dichloro-3,5-dimethoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-dimethoxy-benzamide is an organic compound with the molecular formula C9H9Cl2NO3 It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzamide core
Méthodes De Préparation
The synthesis of 2,6-Dichloro-3,5-dimethoxy-benzamide typically involves the reaction of 3,5-dichloro-2,6-dimethoxybenzoic acid with appropriate amines. One common method includes the use of thionyl chloride to convert the carboxylic acid into an acyl chloride, which then reacts with an amine to form the benzamide derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Analyse Des Réactions Chimiques
2,6-Dichloro-3,5-dimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the benzamide can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-dimethoxy-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,5-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-3,5-dimethoxy-benzamide can be compared with other benzamide derivatives such as:
3,5-Dichloro-2,6-dimethoxybenzamide: Similar in structure but with different substitution patterns.
2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide: Contains additional ethyl groups, leading to different chemical properties and applications.
2,3-Dimethoxybenzamide: Lacks chlorine atoms, resulting in different reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9Cl2NO3 |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
2,6-dichloro-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H2,12,13) |
Clé InChI |
VLMXTGDBXWPHBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1Cl)C(=O)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
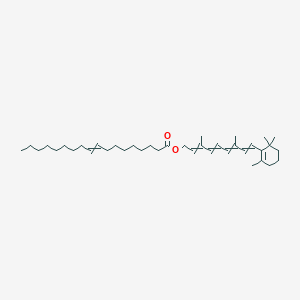
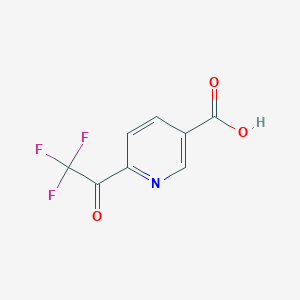
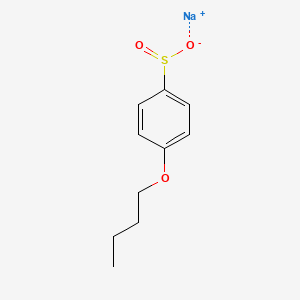
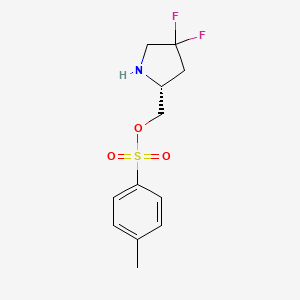
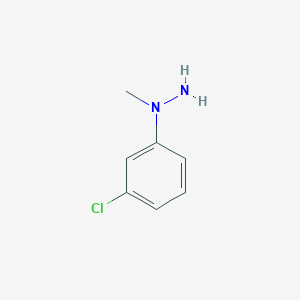
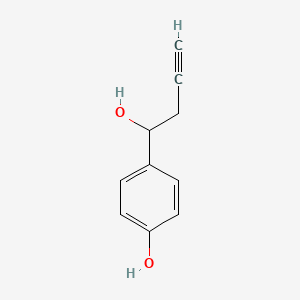
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
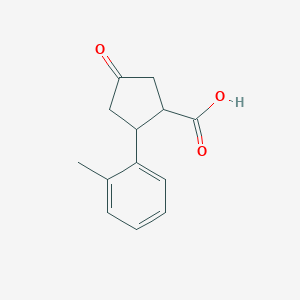
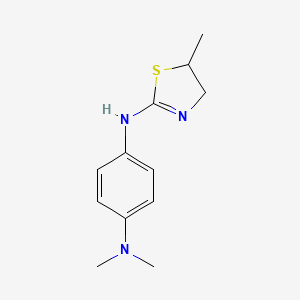
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
